In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Synthesis of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic Acid
In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Synthesis of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic Acid
Executive Summary
4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid (CAS: 1432677-96-7) is a highly specialized bifunctional organic molecule utilized primarily as an advanced building block in medicinal chemistry and rational drug design. Structurally, it merges an aroyl-oxobutanoic acid pharmacophore with a morpholine-4-sulfonyl moiety. This unique combination makes it an exceptional candidate for developing targeted inhibitors against metalloenzymes—such as Matrix Metalloproteinases (MMPs)—and aldose reductases.
This whitepaper provides a comprehensive analysis of its physicochemical properties, structural biology applications, and a causally validated, step-by-step synthetic methodology designed to circumvent the limitations of traditional electrophilic aromatic substitution.
Physicochemical Profiling & Structural Analysis
The molecule is defined by three distinct domains:
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The Oxobutanoic Acid Chain: Provides a terminal carboxylic acid that functions as a potent hydrogen-bond donor/acceptor and a classic Zinc-Binding Group (ZBG) in enzymatic pockets.
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The Phenyl Ring: Acts as a rigid hydrophobic spacer, orienting the functional groups at optimal vectors for target engagement.
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The Morpholine-4-Sulfonyl Group: The sulfonyl oxygens provide strict geometric hydrogen-bond acceptor points, while the morpholine ring significantly enhances aqueous solubility and metabolic stability compared to simple alkyl sulfonamides.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid |
| CAS Registry Number | 1432677-96-7 |
| Molecular Formula | C₁₄H₁₇NO₆S |
| Molecular Weight | 327.35 g/mol |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 6 (Carbonyls, Sulfonyl oxygens, Morpholine O/N) |
| Rotatable Bonds | 5 |
| Predicted XLogP3 | ~0.8 (Highly favorable for oral bioavailability) |
(Data synthesized from structural analogs and chemical vendor specifications )
Strategic Synthetic Methodology
The Failed Paradigm: Friedel-Crafts Acylation
Traditionally, 4-aryl-4-oxobutanoic acids are synthesized via the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride, catalyzed by a Lewis acid such as Aluminum Chloride (AlCl₃) . However, the morpholine-4-sulfonyl group is a strongly electron-withdrawing, meta-directing substituent. Attempting a direct Friedel-Crafts acylation on 4-(phenylsulfonyl)morpholine fails due to severe ring deactivation, and any trace product formed would be the undesired meta-isomer.
The Optimized Paradigm: Grignard Addition
To guarantee strict para-substitution, the synthesis must proceed via a pre-functionalized halogenated precursor. By converting 4-bromobenzenesulfonyl chloride to an inert sulfonamide, we can generate a Grignard reagent that nucleophilically attacks succinic anhydride. This route is causally sound, regiospecific, and self-validating.
Caption: Synthetic workflow for 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid via Grignard addition.
Step-by-Step Protocol
Step 1: Synthesis of 4-(4-Bromophenylsulfonyl)morpholine
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Reagent Preparation: Dissolve 1.0 eq of 4-bromobenzenesulfonyl chloride in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
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Amine Addition: Cool the flask to 0 °C. Slowly add 1.2 eq of morpholine and 1.5 eq of Triethylamine (TEA) dropwise.
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Causality Note: TEA is critical as an HCl scavenger. Without it, the liberated HCl would protonate the morpholine, destroying its nucleophilicity and stalling the reaction .
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Workup: Stir at room temperature for 2 hours. Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO₄ and concentrate in vacuo to yield the intermediate as a white solid.
Step 2: Grignard Formation & Anhydride Ring Opening
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Metallation: Suspend 1.2 eq of magnesium turnings in anhydrous Tetrahydrofuran (THF) with a catalytic crystal of iodine. Slowly add the 4-(4-bromophenylsulfonyl)morpholine (dissolved in THF) and reflux until the magnesium is consumed.
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Causality Note: THF must be used over diethyl ether because the ether oxygen lone pairs are required to strongly coordinate and stabilize the bulky organomagnesium complex.
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Nucleophilic Attack: Cool the Grignard solution to 0 °C. Add a solution of 1.1 eq of succinic anhydride in THF dropwise.
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Causality Note: The reaction must be kept at 0 °C to prevent the Grignard reagent from attacking the newly formed ketone. The intermediate forms a stable magnesium carboxylate chelate that protects the ketone moiety until workup.
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Quenching & Isolation: Quench the reaction with crushed ice and acidify to pH 2 using 2M HCl. The acidification breaks the magnesium chelate, protonates the carboxylate, and forces the target product to precipitate. Filter, wash with cold water, and recrystallize from ethanol/water.
Structural Biology & Pharmacological Context
In the realm of rational drug design, oxobutanoic acid derivatives are highly prized for their ability to inhibit metalloproteinases. The terminal carboxylic acid acts as a bidentate chelator for the catalytic Zn²⁺ ion located in the enzyme's active site. Concurrently, the bulky morpholine-4-sulfonyl group is designed to project into the deep S1' specificity pocket of the enzyme. The steric bulk and hydrogen-bonding profile of the morpholine ring dictate isozyme selectivity, preventing off-target binding.
Caption: Putative mechanism of action for oxobutanoic acid derivatives in MMP inhibition.
Analytical Characterization Standards
To ensure trustworthiness and self-validation of the synthesized compound, the following analytical benchmarks should be observed during Quality Control (QC):
Table 2: Analytical Characterization Standards (Predicted)
| Technique | Key Signals / Observations |
| ¹H NMR (DMSO-d₆) | δ 12.1 (br s, 1H, COOH), 8.1 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 3.6 (m, 4H, morpholine-O-CH₂), 3.2 (t, 2H, CH₂-C=O), 2.9 (m, 4H, morpholine-N-CH₂), 2.6 (t, 2H, CH₂-COOH). |
| ¹³C NMR (DMSO-d₆) | δ 197.5 (Ketone C=O), 173.8 (Acid C=O), 139.2, 138.5, 128.4, 127.9 (Ar-C), 65.4 (Morpholine-O-C), 45.8 (Morpholine-N-C). |
| LC-MS (ESI+) | m/z 328.1 [M+H]⁺, 350.1 [M+Na]⁺ |
| IR Spectroscopy | ~1710 cm⁻¹ (C=O acid), ~1685 cm⁻¹ (C=O ketone), ~1340 & 1160 cm⁻¹ (SO₂ asymmetric/symmetric stretches). |
Note: The distinct separation of the ketone carbonyl stretch (~1685 cm⁻¹) and the acid carbonyl stretch (~1710 cm⁻¹) in the IR spectrum is the definitive proof of successful succinic anhydride ring opening.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 759353, Morpholino(4-(morpholinosulfonyl)phenyl)methanone." Retrieved from:[Link]
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Journal of the American Chemical Society (ACS). "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Retrieved from:[Link]
